molecular formula C8H8BrNO B2937749 2-Bromo-5-cyclopropoxypyridine CAS No. 1209459-24-4

2-Bromo-5-cyclopropoxypyridine

Cat. No. B2937749
CAS RN: 1209459-24-4
M. Wt: 214.062
InChI Key: NKSZSMNCNRIAMP-UHFFFAOYSA-N
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Description

“2-Bromo-5-cyclopropoxypyridine” is a chemical compound with the CAS Number: 1209459-24-4 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 2-bromo-5-(cyclopropyloxy)pyridine . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid with a melting point of 48-50 degrees Celsius .

Scientific Research Applications

2-Bromo-5-cyclopropoxypyridine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for a variety of reactions. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. This compound has been used in the synthesis of a variety of compounds, including 2-bromo-3-cyclobutylpyridine, 2-bromo-3-cyclobutyl-4-methylpyridine, 2-bromo-3-cyclopropylpyridine, and 2-bromo-3-cyclopropyl-4-methylpyridine.

Mechanism of Action

2-Bromo-5-cyclopropoxypyridine acts as an electrophile in organic synthesis, and its mechanism of action is based on the formation of a cyclopropyl cation. The cyclopropyl cation is a reactive species that can undergo a variety of reactions, such as nucleophilic substitution, elimination, and addition reactions. The cyclopropyl cation can also react with other electrophiles, such as carboxylic acids and aldehydes, to form cyclopropyl derivatives.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic, and it is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

2-Bromo-5-cyclopropoxypyridine is a versatile compound that is useful in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in common organic solvents. It is also stable and can be stored for long periods of time without significant degradation. However, this compound is a relatively reactive compound and can react with other compounds in the presence of light or heat.

Future Directions

2-Bromo-5-cyclopropoxypyridine has a wide range of potential applications in scientific research. It can be used as a reagent or starting material in organic synthesis, and it can also be used as a catalyst in a variety of reactions. It can also be used in the synthesis of pharmaceuticals, pesticides, and dyes. Additionally, it has potential applications in the development of new materials, such as catalysts, polymers, and sensors. Finally, it can be used in the development of new drugs and drug delivery systems.

Synthesis Methods

2-Bromo-5-cyclopropoxypyridine can be synthesized using a variety of methods. The most commonly used method is the reaction of 2-bromo-5-chloropyridine with cyclopropyl bromide in the presence of a base such as pyridine or triethylamine. This reaction yields this compound as the main product, with minor amounts of byproducts such as 2-bromo-3-chloropyridine. Other methods of synthesis include the reaction of 2-bromo-5-chloropyridine with cyclopropylmagnesium bromide in the presence of a base, the reaction of 2-bromo-5-chloropyridine with cyclopropyliodide in the presence of a base, and the reaction of 2-bromo-5-chloropyridine with cyclopropyltrimethylsilane in the presence of a base.

Safety and Hazards

The safety information for “2-Bromo-5-cyclopropoxypyridine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-bromo-5-cyclopropyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZSMNCNRIAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1209459-24-4
Record name 2-bromo-5-cyclopropoxypyridine
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